

Application Notes: DNA Extraction Using Ammonium Acetate

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Compound of Interest

Compound Name: Ammonia acetate

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Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a wide array of molecular biology applications, from polymerase chain reaction (PCR) and sequencing to cloning and genomic library construction. The ammonium acetate precipitation method is a widely used technique for the purification and concentration of DNA from various biological samples. This method offers a simple, cost-effective, and less hazardous alternative to other protocols that utilize toxic organic solvents like phenol and chloroform.

Ammonium acetate is particularly effective in precipitating proteins, which are common contaminants in DNA extractions.[1] By selectively removing these proteins, the method yields DNA of sufficient purity for many downstream applications. Additionally, ammonium acetate is useful for removing unincorporated dNTPs from labeling reactions.

These application notes provide a detailed protocol for DNA extraction using ammonium acetate, along with expected quantitative outcomes and a visual representation of the workflow.

Data Presentation: Quantitative Analysis of DNA Extraction

The yield and purity of extracted DNA can vary depending on the sample type, quality, and the precise execution of the protocol. The following table summarizes representative quantitative

data obtained from various sample types using the ammonium acetate DNA extraction protocol. Please note that these values are illustrative and may vary between experiments and laboratories.

Sample Type	Starting Material	Expected DNA Yield (µg/g or per mL)	DNA Purity (A260/A280)	DNA Integrity (DIN)
Mammalian Blood	200 µL whole blood	3 - 12 µg	1.7 - 1.9	>7
Plant Tissue (Leaf)	100 mg fresh leaf tissue	10 - 50 µg	1.8 - 2.0	>6
Bacterial Culture	1.5 mL overnight culture (E. coli)	5 - 20 µg	1.8 - 1.9	>8
Insect (Drosophila)	Single adult fly	0.1 - 0.5 µg	1.7 - 1.9	Not typically measured

A260/A280 ratio is a common measure of DNA purity. A ratio of ~1.8 is generally accepted as "pure" for DNA. Ratios lower than this may indicate protein contamination, while higher ratios can suggest RNA contamination.

DNA Integrity Number (DIN) is a metric for the integrity of genomic DNA, with a scale from 1 (highly degraded) to 10 (intact). While not always performed, it is a valuable quality control step, especially for sensitive downstream applications.

Experimental Protocols

This section details the methodologies for DNA extraction using ammonium acetate from various sample types.

I. DNA Extraction from Mammalian Blood

Materials:

- Whole blood collected in EDTA tubes

- Lysis Buffer (10 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)
- Proteinase K (20 mg/mL)
- Ammonium Acetate (7.5 M)
- Isopropanol (100%, ice-cold)
- Ethanol (70%, ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or Nuclease-free water

Protocol:

- To 200 μ L of whole blood in a microcentrifuge tube, add 400 μ L of Lysis Buffer and 20 μ L of Proteinase K. Mix by vortexing.
- Incubate the mixture at 56°C for 1-3 hours, or overnight, with occasional vortexing to ensure complete cell lysis.
- Add 200 μ L of 7.5 M Ammonium Acetate to the lysate. Vortex vigorously for 20 seconds to precipitate proteins.
- Incubate on ice for 10-15 minutes.
- Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins and cellular debris.
- Carefully transfer the supernatant containing the DNA to a new, clean microcentrifuge tube.
- Add an equal volume of ice-cold isopropanol (approximately 600 μ L) to the supernatant.
- Invert the tube gently several times until the DNA precipitates and becomes visible as a white, thread-like mass.
- Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
- Carefully discard the supernatant.

- Wash the DNA pellet by adding 500 μ L of ice-cold 70% ethanol. This step removes residual salts and other impurities.
- Centrifuge at 12,000 x g for 5 minutes.
- Carefully discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet as it can be difficult to dissolve.
- Resuspend the DNA pellet in 50-100 μ L of TE Buffer or nuclease-free water. Incubate at 65°C for 10 minutes to aid dissolution.

II. DNA Extraction from Plant Tissue

Materials:

- Fresh or frozen plant leaf tissue
- Extraction Buffer (100 mM Tris-HCl pH 8.0, 50 mM EDTA, 500 mM NaCl, 1% SDS, 1% PVP (optional))
- Ammonium Acetate (7.5 M)
- Isopropanol (100%, ice-cold)
- Ethanol (70%, ice-cold)
- TE Buffer or Nuclease-free water
- Liquid nitrogen (for fresh/frozen tissue)

Protocol:

- Grind 100 mg of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
- Transfer the powdered tissue to a microcentrifuge tube containing 500 μ L of pre-warmed (65°C) Extraction Buffer.
- Incubate at 65°C for 30-60 minutes with occasional mixing.

- Add 250 μ L of 7.5 M Ammonium Acetate, mix well, and incubate on ice for 20 minutes.
- Centrifuge at 12,000 x g for 10 minutes.
- Transfer the supernatant to a new tube.
- Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.
- Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
- Wash the pellet with 500 μ L of 70% ice-cold ethanol.
- Centrifuge at 12,000 x g for 5 minutes.
- Air-dry the pellet and resuspend in 50-100 μ L of TE Buffer or nuclease-free water.

III. DNA Extraction from Bacterial Culture

Materials:

- Overnight bacterial culture
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 μ g/mL RNase A)
- Proteinase K (20 mg/mL)
- SDS (10%)
- Ammonium Acetate (7.5 M)
- Isopropanol (100%, ice-cold)
- Ethanol (70%, ice-cold)
- TE Buffer or Nuclease-free water

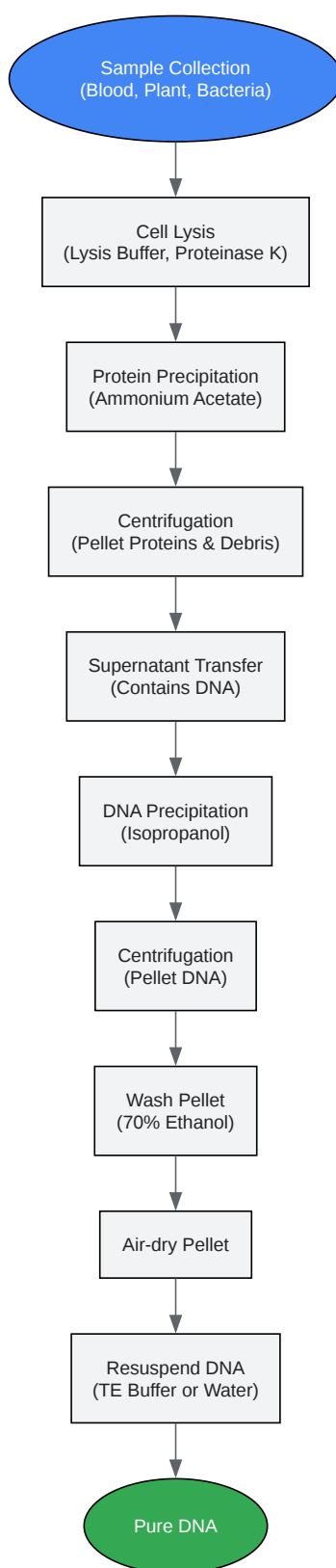
Protocol:

- Pellet 1.5 mL of an overnight bacterial culture by centrifuging at 8,000 x g for 5 minutes.

- Resuspend the pellet in 200 μ L of Lysis Buffer.
- Add 10 μ L of Proteinase K and 20 μ L of 10% SDS. Mix and incubate at 37°C for 1 hour.
- Add 100 μ L of 7.5 M Ammonium Acetate, vortex, and incubate on ice for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes.
- Transfer the supernatant to a new tube.
- Precipitate the DNA by adding an equal volume of ice-cold isopropanol.
- Centrifuge at 12,000 x g for 10 minutes.
- Wash the DNA pellet with 500 μ L of 70% ice-cold ethanol.
- Centrifuge at 12,000 x g for 5 minutes.
- Air-dry the pellet and resuspend in 50 μ L of TE Buffer or nuclease-free water.

Visualizations

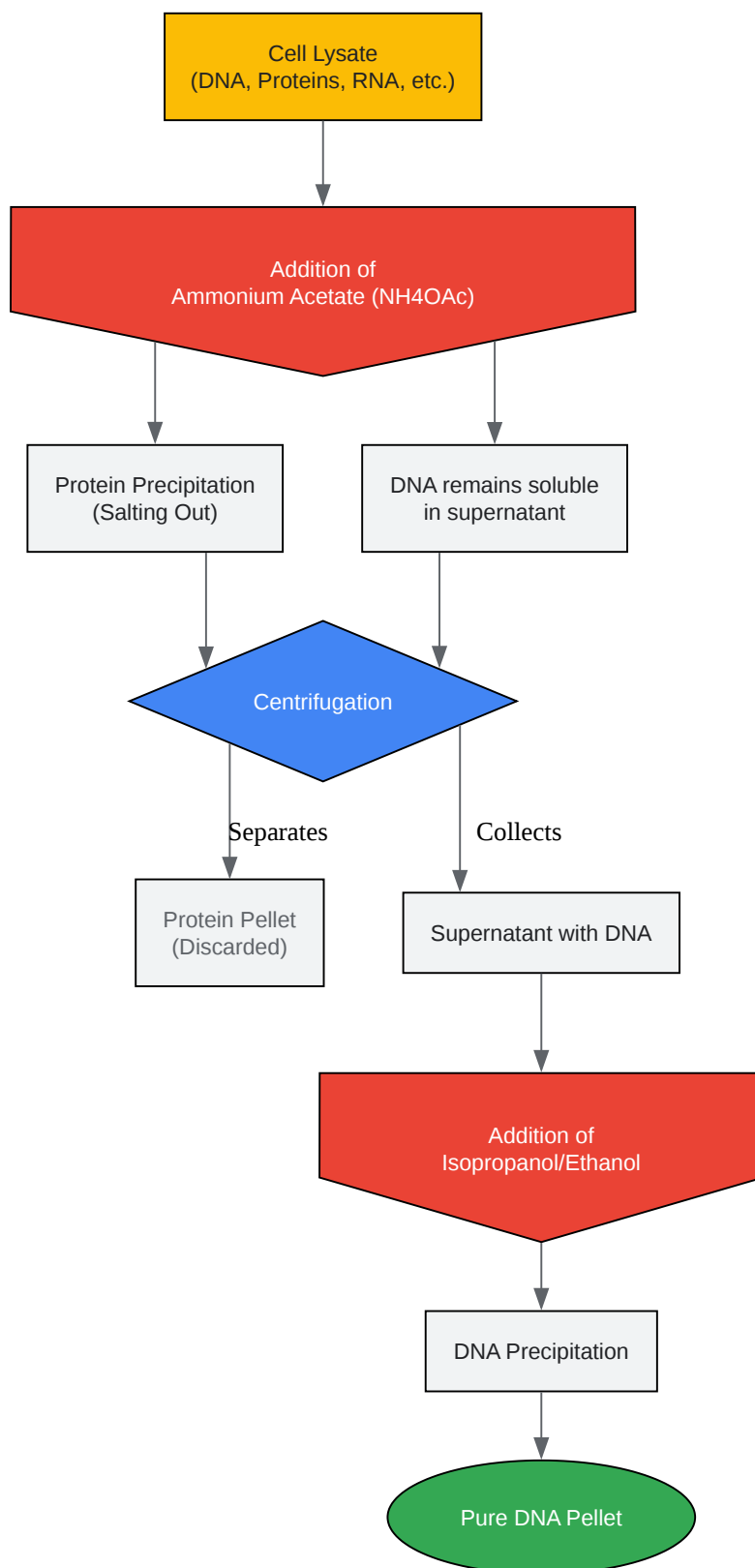
Experimental Workflow for DNA Extraction using Ammonium Acetate



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Caption: Workflow of DNA extraction using the ammonium acetate method.

Signaling Pathway: Mechanism of Ammonium Acetate in DNA Purification



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Caption: Mechanism of ammonium acetate in selective protein precipitation.

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References

- 1. Enhancing Plant DNA Isolation: Ammonium Acetate's Crucial Role [greenskybio.com]
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